molecular formula C33H36N2O9 B14890275 2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid

2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid

Cat. No.: B14890275
M. Wt: 604.6 g/mol
InChI Key: XDJHXXOYIQLAEM-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid typically involves multiple steps:

    Fmoc Protection:

    Coupling Reactions: Formation of peptide bonds using coupling reagents such as HATU or EDCI.

    Deprotection: Removal of protecting groups under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve automated peptide synthesizers that streamline the process of coupling and deprotection, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl functionalities.

    Substitution: Nucleophilic substitution reactions may occur at the aromatic ring or the carbonyl carbon.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: HATU, EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: May serve as a building block for peptides and proteins.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The Fmoc group is removed under mild basic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: Similar compounds include other Fmoc-protected amino acids used in peptide synthesis.

    Boc-protected amino acids: These compounds use a different protecting group (tert-butoxycarbonyl) but serve a similar purpose.

Uniqueness

The uniqueness of 2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid lies in its specific structure, which may confer unique reactivity and properties compared to other protected amino acids.

Properties

Molecular Formula

C33H36N2O9

Molecular Weight

604.6 g/mol

IUPAC Name

2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m1/s1

InChI Key

XDJHXXOYIQLAEM-HHHXNRCGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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